molecular formula C10H10ClN3O B2806250 2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 1248950-77-7

2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol

Cat. No.: B2806250
CAS No.: 1248950-77-7
M. Wt: 223.66
InChI Key: HUEVLJRJYMWFBQ-UHFFFAOYSA-N
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Description

2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a 3-chlorophenyl group attached to the triazole ring, which is further connected to an ethan-1-ol moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as sodium ascorbate. The general reaction scheme is as follows:

  • Synthesis of 3-chlorophenyl azide from 3-chloroaniline.
  • Reaction of 3-chlorophenyl azide with propargyl alcohol in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of 2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethanal or 2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethanoic acid.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antifungal or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol involves its interaction with biological targets, such as enzymes and receptors. The triazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the compound can interact with cellular membranes, disrupting their integrity and leading to cell death. The exact molecular pathways depend on the specific biological context and the target organism.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-1H-1,2,3-triazole: Lacks the ethan-1-ol moiety but shares the triazole and chlorophenyl structure.

    2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol: Similar structure with a different position of the chlorine atom on the phenyl ring.

    2-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol: Bromine atom instead of chlorine on the phenyl ring.

Uniqueness

2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is unique due to the specific positioning of the chlorine atom on the phenyl ring and the presence of the ethan-1-ol moiety. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c11-8-2-1-3-10(6-8)14-7-9(4-5-15)12-13-14/h1-3,6-7,15H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEVLJRJYMWFBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=C(N=N2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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